molecular formula C19H23NOS B6540974 2-(3-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide CAS No. 1058208-83-5

2-(3-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide

Cat. No.: B6540974
CAS No.: 1058208-83-5
M. Wt: 313.5 g/mol
InChI Key: FQBIDZHJZMGNLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the amide bond as a key step. This could potentially be achieved through a reaction between an acid derivative (such as an acyl chloride or anhydride) and an amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the amide functional group, along with the thiophene and phenyl rings. These groups could potentially engage in various types of intermolecular interactions, including pi stacking and hydrogen bonding .


Chemical Reactions Analysis

As an amide, this compound could potentially undergo reactions such as hydrolysis, especially under acidic or basic conditions. The thiophene and phenyl rings might also participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could enhance its solubility in polar solvents, while the thiophene and phenyl rings might increase its lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if this compound is a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use as a pharmaceutical or a material in organic electronics. Studies could also be conducted to further elucidate its physical and chemical properties .

Properties

IUPAC Name

2-(3-methylphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS/c1-15-6-4-7-16(12-15)13-18(21)20-14-19(9-2-3-10-19)17-8-5-11-22-17/h4-8,11-12H,2-3,9-10,13-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBIDZHJZMGNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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